2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Overview
Description
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a thiophene ring and two fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde as the starting material.
Formation of Intermediate: The aldehyde group is converted to an amine group through reductive amination.
Fluorination: The intermediate is then subjected to fluorination to introduce the difluoro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Thiophene-2-carboxylic acid derivatives.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Substituted thiophenes with different functional groups.
Scientific Research Applications
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine is unique due to its difluoro group and thiophene ring structure. Similar compounds include:
2,2-Difluoro-2-(phenyl)ethan-1-amine: Similar structure but with a phenyl ring instead of thiophene.
2-(Thiophen-2-yl)ethan-1-amine: Lacks the difluoro group.
2,2-Difluoroethan-1-amine: Lacks the thiophene ring.
Properties
IUPAC Name |
2,2-difluoro-2-thiophen-2-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NS/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJVIXOIXVHJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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